
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as Meclofenoxate, is a nootropic drug that has been used to enhance cognitive function and memory. It was first synthesized in the 1960s by the French pharmaceutical company, Laboratoires Delagrange. Since then, it has been extensively studied for its potential benefits in treating cognitive decline and enhancing cognitive function in healthy individuals.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee is not fully understood. It is believed to work by increasing the synthesis and release of acetylcholine, a neurotransmitter that is involved in learning and memory. Additionally, it may enhance the utilization of glucose in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to increase the utilization of glucose in the brain, which can improve energy metabolism and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has several advantages for lab experiments, including its ability to enhance cognitive function and memory. Additionally, it has been shown to have neuroprotective effects, which can be useful in studying conditions such as Alzheimer's disease and Parkinson's disease. However, there are also limitations to using 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee. One area of research could focus on its potential use in treating cognitive decline in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to fully understand its mechanism of action and potential side effects. Finally, research could be done to explore its potential use in enhancing cognitive function in healthy individuals.
Méthodes De Synthèse
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with 2-methylcyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then treated with isopropylamine to yield 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee.
Applications De Recherche Scientifique
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has been extensively studied for its potential benefits in treating cognitive decline and enhancing cognitive function in healthy individuals. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-methoxy-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)14-9-10-16(21-4)17(11-14)22(19,20)18-15-8-6-5-7-13(15)3/h9-13,15,18H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIARULZQJPJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

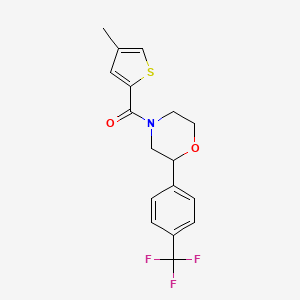
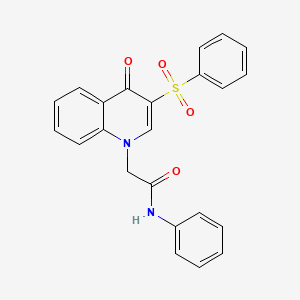
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
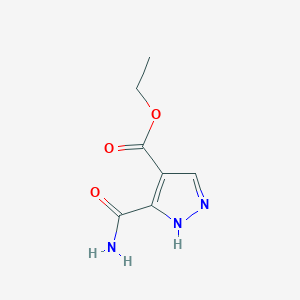
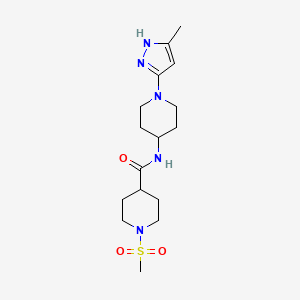
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
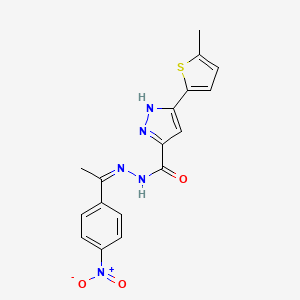
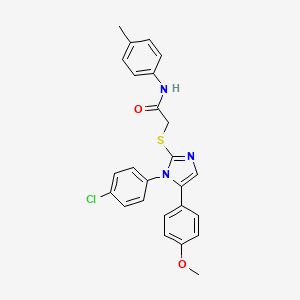
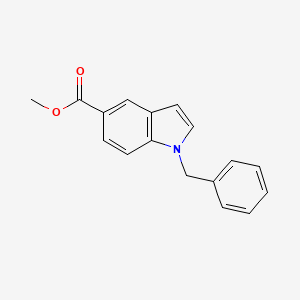
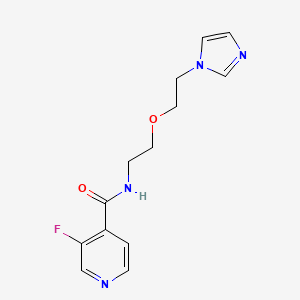
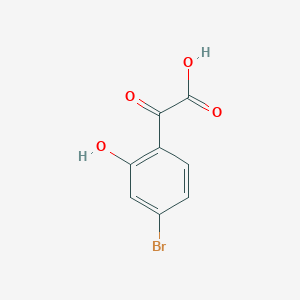
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)
